

Introduction: Unveiling a Versatile Synthetic Cornerstone

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Compound of Interest

Compound Name: 1-Acetyl-1H-indol-3-yl acetate

Cat. No.: B556863

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1-Acetyl-1H-indol-3-yl acetate, also known by synonyms such as 1,3-Diacetylindoxyl or N,O-diacetylindoxyl, is a pivotal organic intermediate that holds significant value for the research and development community.^[1] Its unique structure, featuring an indole core with acetyl groups protecting both the nitrogen (N1) and the hydroxyl (O3) positions, makes it a stable yet highly versatile precursor for a wide array of more complex indole derivatives.^{[1][2]} This guide provides an in-depth exploration of its synthesis, characterization, applications, and handling, grounded in established scientific literature to empower researchers in leveraging this compound to its full potential.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.^[3] Consequently, stable and adaptable intermediates like **1-Acetyl-1H-indol-3-yl acetate** are indispensable tools. They serve as key building blocks in the synthesis of potential therapeutics, including anti-inflammatory and analgesic agents, and are crucial in the development of chromogenic substrates for microbiological assays.^{[2][4][5]}

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	16800-67-2	[6]
IUPAC Name	(1-acetylindol-3-yl) acetate	[6]
Molecular Formula	C ₁₂ H ₁₁ NO ₃	[6]
Molecular Weight	217.22 g/mol	[2][6]
Appearance	White to off-white or light yellow crystalline solid	[1][7]
Melting Point	80 °C	[2][8]
Solubility	Soluble in organic solvents like ethanol and acetone; less soluble in water	[1]
InChIKey	DNVFBLDIZKYQPL-UHFFFAOYSA-N	[6]

Synthesis Methodologies: From Benchtop Classics to Modern Acceleration

The preparation of **1-Acetyl-1H-indol-3-yl acetate** can be approached through several validated routes. The choice of method often depends on the desired scale, available equipment, and time constraints. Here, we detail two primary, field-proven methodologies.

Part A: The Rössing Cyclodecarboxylation Route (Conventional Synthesis)

This classical two-step approach is robust and provides moderate to good yields, making it a staple in many organic chemistry labs.[4][5] The strategy is predicated on first constructing a substituted N-phenylglycine derivative, which then undergoes an intramolecular cyclization and decarboxylation in the presence of acetic anhydride.

Causality of Experimental Design:

- **Step 1 (Condensation):** The initial condensation of a 2-chlorobenzoic acid with glycine is a nucleophilic aromatic substitution. Using a copper catalyst facilitates this otherwise difficult reaction. The product, a 2-[(carboxymethyl)amino]benzoic acid, is the direct precursor to the indole ring system.
- **Step 2 (Cyclization/Acetylation):** Acetic anhydride serves a dual purpose: it acts as the solvent and the acetylating agent. Dry sodium acetate is employed as the base to facilitate the intramolecular condensation (cyclization) and subsequent decarboxylation, a process known as the Rössing cyclodecarboxylation.^[4] The reaction proceeds via formation of a mixed anhydride, which then cyclizes. The heat applied drives the reaction to completion.

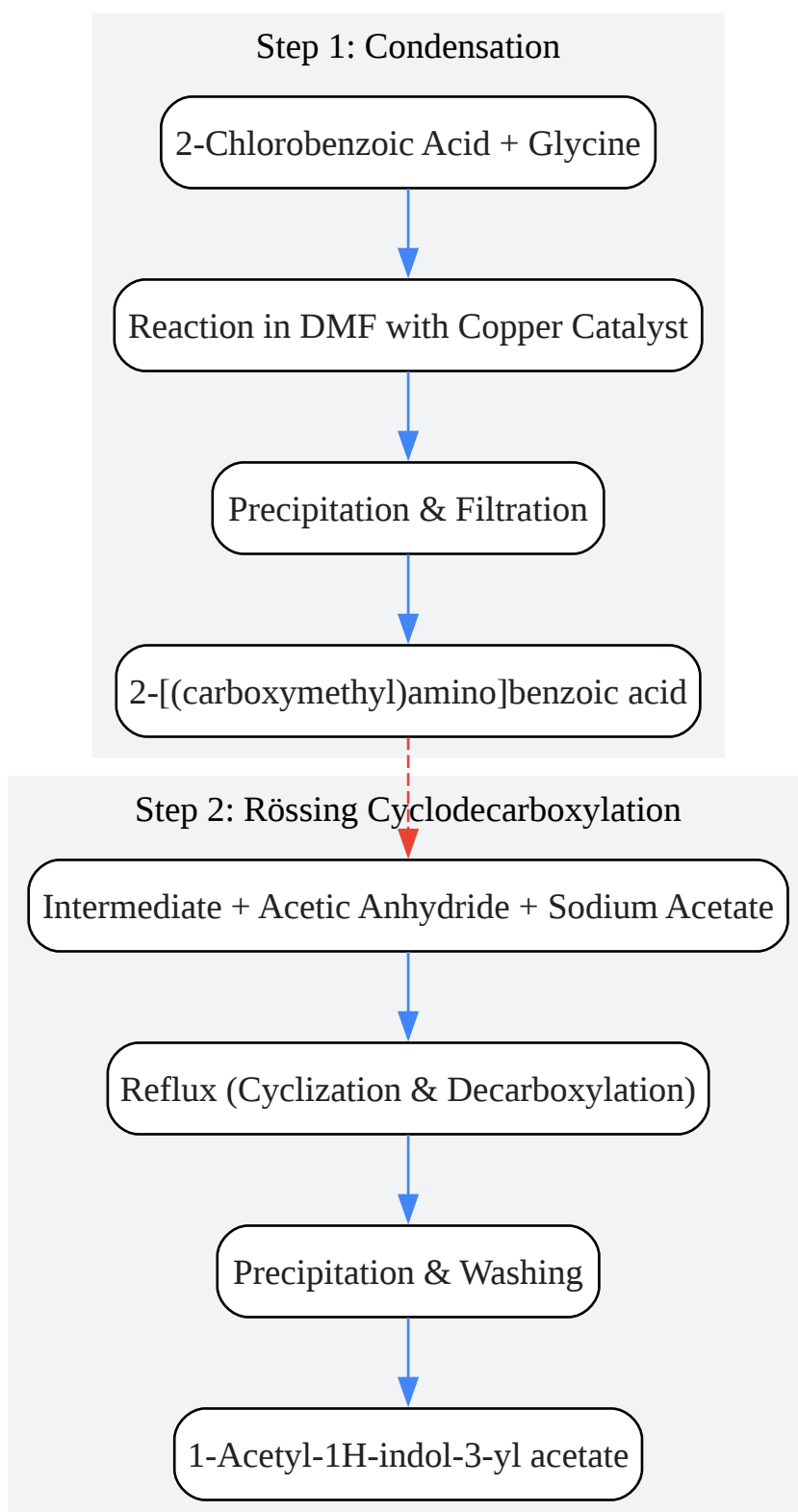
Step 1: Synthesis of 2-[(carboxymethyl)amino]benzoic acid

- To a suitable reaction vessel, add the starting 2-chlorobenzoic acid, glycine, and a copper catalyst in dimethylformamide (DMF).
- Heat the mixture under reflux for 2 to 6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
- Collect the precipitate by filtration and wash thoroughly with cold water until a neutral pH is achieved.
- Dry the solid at 50°C to a constant weight to yield the 2-[(carboxymethyl)amino]benzoic acid intermediate.

Step 2: Synthesis of **1-Acetyl-1H-indol-3-yl acetate**

- Combine 8.36 mmol of the 2-[(carboxymethyl)amino]benzoic acid intermediate with 12.8 mL of acetic anhydride and 32.06 mmol of dry sodium acetate in a round-bottom flask.
- Heat the mixture to reflux. Gas evolution (CO₂) will be observed.
- Continue refluxing until gas evolution ceases.

- While still hot, pour the mixture into a beaker and allow it to cool overnight at 0°C.
- Collect the resulting precipitate and suspend it in 35 mL of ice water. Stir for 1 hour.
- Collect the solid by filtration and dry it under a vacuum to yield the final product, **1-Acetyl-1H-indol-3-yl acetate**, which is often pure enough for subsequent use without further purification.^[4]



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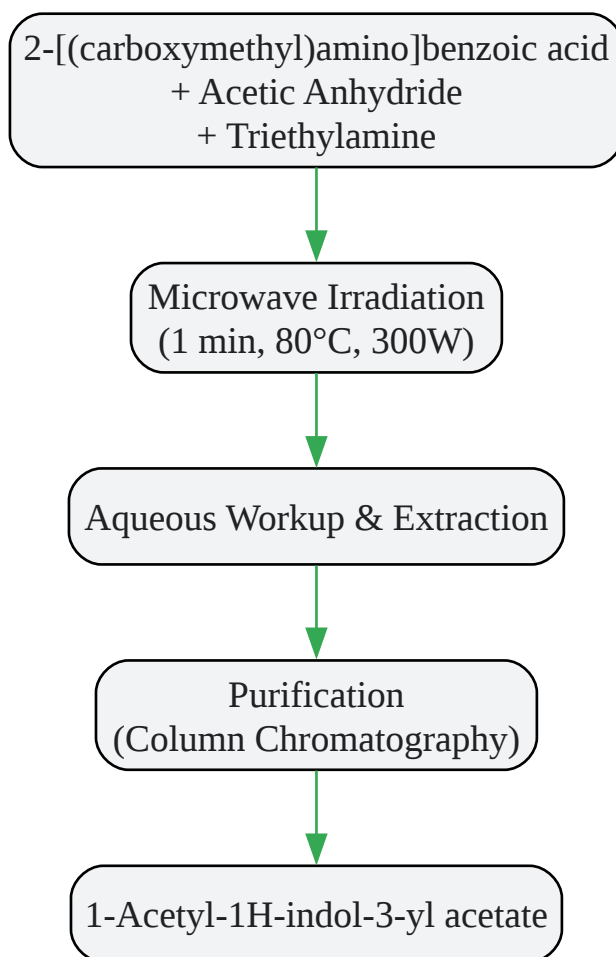
Caption: Workflow for Conventional Synthesis.

Part B: Microwave-Assisted Synthesis

To address the long reaction times of the conventional method, an efficient and rapid microwave-assisted protocol has been developed.^{[9][10]} This approach dramatically shortens the synthesis time from hours to minutes, offering a significant advantage for rapid library synthesis and process optimization.

Causality of Experimental Design:

- **Microwave Irradiation:** Microwaves provide rapid and uniform heating of the reaction mixture, directly coupling with the polar molecules (reagents and solvent). This leads to a significant acceleration of the reaction rate compared to conventional heating.
- **Base Selection:** Triethylamine is used as the base in this procedure.^[11] Its role is to deprotonate the carboxylic acid of the intermediate, facilitating the cyclization and decarboxylation cascade under microwave conditions.
- Place the 2-[(carboxymethyl)amino]benzoic acid intermediate, acetic anhydride, and triethylamine in a microwave reaction vessel.
- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture for 1 minute at 80°C (initial power set to 300 W).
- After irradiation, cool the vessel to room temperature.
- Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).^[12]
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography to yield pure **1-Acetyl-1H-indol-3-yl acetate**. Yields typically range from 34-71%.^{[9][11]}



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Caption: Workflow for Microwave-Assisted Synthesis.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system of analysis.

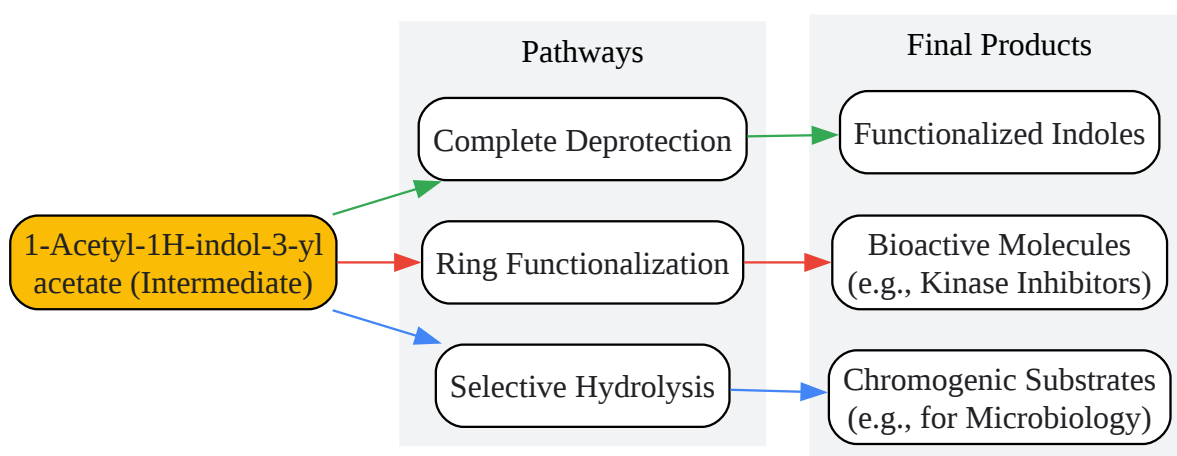
Table 2: Spectroscopic Data for **1-Acetyl-1H-indol-3-yl acetate**

Technique	Observed Signal	Interpretation	Source(s)
¹ H NMR	δ ~8.0-8.2 (d)	Aromatic H (likely H4, deshielded by acetyl)	[4] [5]
	δ ~7.2-7.7 (m)	Aromatic H's & H2 of indole ring	
	δ ~2.6 (s)	3H, N-acetyl (N-COCH ₃)	
	δ ~2.3 (s)	3H, O-acetyl (O-COCH ₃)	
¹³ C NMR	δ ~169-170	Carbonyl C (C=O) of N-acetyl group	[4] [5]
	δ ~168-169	Carbonyl C (C=O) of O-acetyl group	
	δ ~115-135	Aromatic and indole ring carbons	
	δ ~23-24	Methyl C of N-acetyl group	
	δ ~20-21	Methyl C of O-acetyl group	
IR (cm ⁻¹)	~1730-1760	Strong C=O stretch (ester)	[10]
	~1670-1710	Strong C=O stretch (amide)	
Mass Spec.	[M+H] ⁺ calculated for C ₁₂ H ₁₂ NO ₃ : 218.0817	Expected mass for protonated molecule	[10]

Applications in Research and Development

The utility of **1-Acetyl-1H-indol-3-yl acetate** stems from its role as a stable, easily handled precursor to a multitude of valuable indole-based compounds.

- **Precursor for Chromogenic Substrates:** The primary application, particularly for its derivatives, is in microbiology. Hydrolysis of the acetate group at the C3 position, often by a specific enzyme, releases indoxyl. This indoxyl then rapidly oxidizes and dimerizes to form the intensely colored indigo dye, providing a clear visual signal for enzyme activity. This is the basis for many diagnostic tests for microorganisms.[4][5]
- **Pharmaceutical Intermediate:** The indole nucleus is a cornerstone of many biologically active compounds. **1-Acetyl-1H-indol-3-yl acetate** serves as a versatile starting material. The N-acetyl group provides protection during subsequent chemical modifications on the benzene ring, and both acetyl groups can be selectively or fully hydrolyzed to unmask reactive sites for further functionalization. It has been used as an intermediate in the synthesis of compounds investigated as G-quadruplex stabilizing ligands, potential antimalarial agents, and other therapeutics.[3][13]
- **Biochemical Research:** As a stable indole derivative, it is used in studies to understand the structure-activity relationships of indole-based molecules and their interactions with biological targets.[2]
- **Material Science and Agriculture:** There is emerging potential for using indole derivatives in the development of organic materials like polymers and coatings, as well as in formulating plant growth regulators.[2][14]



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Caption: Role as a versatile synthetic intermediate.

Safety and Handling

As with any chemical reagent, proper handling of **1-Acetyl-1H-indol-3-yl acetate** is crucial to ensure laboratory safety.

- Hazards: The compound is known to cause skin and serious eye irritation.^{[6][15][16]} It may also be harmful if swallowed.^[6]
- Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood.^{[16][17]} Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.^[15] Avoid breathing dust.^[16]

Table 3: Recommended Safety and Handling Procedures

Procedure	Recommendation	Source(s)
Engineering Controls	Use only in a well-ventilated area or chemical fume hood.	[16][17]
Eye/Face Protection	Wear safety glasses with side-shields or chemical safety goggles.	[15][17]
Skin Protection	Wear a protective suit or lab coat and chemical-resistant gloves.	[15][17]
Respiratory Protection	In case of insufficient ventilation or dust formation, wear suitable respiratory equipment.	[17]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.	[15][17]
First Aid (Skin)	Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.	[15][17]
Storage	Keep the container tightly closed. Store in a cool, dry place away from heat and ignition sources.	[16][17]

Conclusion

1-Acetyl-1H-indol-3-yl acetate (CAS 16800-67-2) is more than just a chemical compound; it is a versatile and enabling tool for scientific innovation. Its well-established synthesis routes, including both traditional and modern microwave-assisted methods, make it readily accessible.

Its stable, dual-protected structure provides a reliable platform for constructing complex molecules targeted for pharmaceutical, diagnostic, and material science applications. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers can confidently and effectively integrate this valuable intermediate into their development workflows.

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